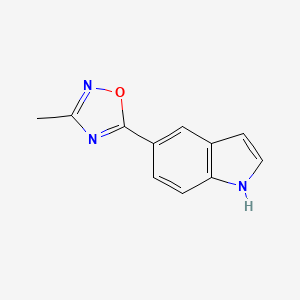
5-(3-Methyl-1,2,4-oxadiazol-5-yl)-1H-indol
Übersicht
Beschreibung
5-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-indole is a heterocyclic compound that features both an indole and an oxadiazole ring The indole ring is a common structural motif in many natural products and pharmaceuticals, while the oxadiazole ring is known for its diverse biological activities
Wissenschaftliche Forschungsanwendungen
5-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-indole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural motifs are found in various biologically active molecules, making it a candidate for drug discovery and development.
Wirkmechanismus
Target of Action
It’s known that 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been used as agents for treatment of age-related diseases , antimicrobials , and novel class of peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists .
Mode of Action
Compounds containing a 1,2,4-oxadiazole heterocycle are known to exhibit broad-spectrum biological activities . The 1,2,4-oxadiazole ring is a well-known pharmacophore, frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy , suggesting that they may affect the carbonic anhydrase pathway.
Result of Action
It’s known that 1,2,4-oxadiazole derivatives have shown promising results in various therapeutic areas .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-indole typically involves the formation of the oxadiazole ring followed by its attachment to the indole moiety. One common method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient synthesis of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields.
Industrial Production Methods
While specific industrial production methods for 5-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-indole are not well-documented, the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production. This would include considerations for cost-effective reagents, reaction conditions, and purification processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or the indole moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indole or oxadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the indole or oxadiazole rings.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid: This compound features a benzoic acid moiety instead of an indole ring.
2-(1,2,4-oxadiazol-5-yl)anilines: These compounds have an aniline moiety attached to the oxadiazole ring.
Uniqueness
5-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-indole is unique due to the combination of the indole and oxadiazole rings, which imparts distinct chemical and biological properties. The indole ring is a versatile scaffold in medicinal chemistry, while the oxadiazole ring offers diverse biological activities. This combination makes the compound a valuable candidate for various applications in research and industry.
Eigenschaften
IUPAC Name |
5-(1H-indol-5-yl)-3-methyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c1-7-13-11(15-14-7)9-2-3-10-8(6-9)4-5-12-10/h2-6,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGMVHFIUIRJGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=C(C=C2)NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline](/img/structure/B1463632.png)
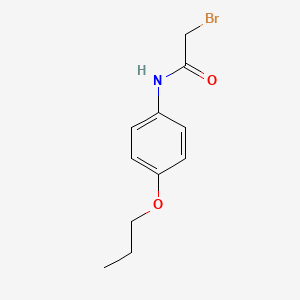
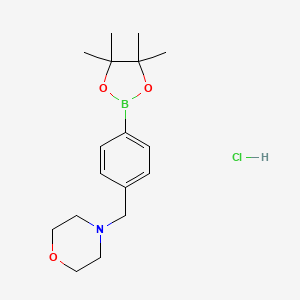
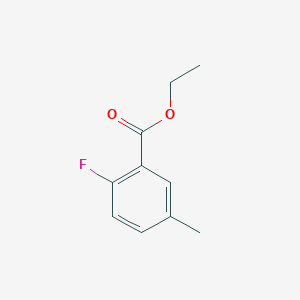
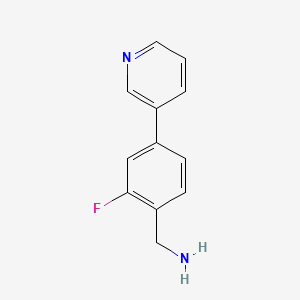
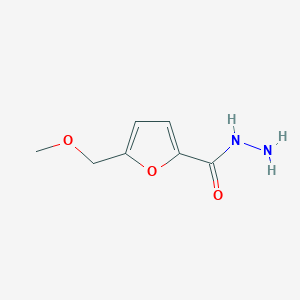
![4-[(2-Propynyloxy)methyl]piperidine hydrochloride](/img/structure/B1463645.png)
![3-[(3-Chlorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1463646.png)
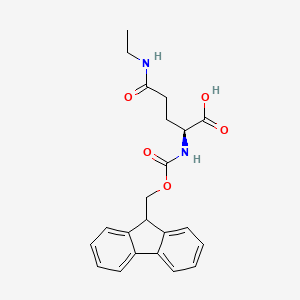
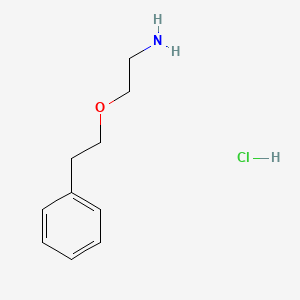
![5-Fluoro-2-[2-(1-piperidinyl)ethoxy]phenylamine dihydrochloride](/img/structure/B1463652.png)
![N-[3-(2-Amino-4-methylphenoxy)phenyl]acetamide hydrochloride](/img/structure/B1463654.png)
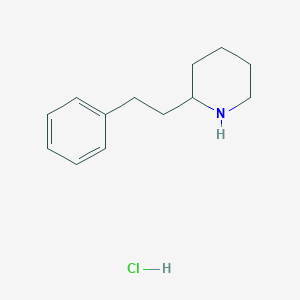
![2-(Chloromethyl)-1-propyl-1H-imidazo-[4,5-c]pyridine hydrochloride](/img/structure/B1463656.png)
